
Flavokawin B
Übersicht
Beschreibung
Flavokawain B ist ein natürlich vorkommendes Chalcon, das in der Kava-Pflanze (Piper methysticum) gefunden wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter Antikrebs-, Entzündungshemmende- und antimalarielle Eigenschaften . Aufgrund seines therapeutischen Potenzials ist Flavokawain B vielversprechend für die Behandlung verschiedener Krankheiten, obwohl seine schlechte Bioverfügbarkeit und seine geringe wässrige Löslichkeit seine Anwendung einschränken .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Mechanism of Action
Flavokawain B has been identified as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that FKB enhances glucose uptake in liver and adipose cells without promoting adipose differentiation, making it a potential alternative to traditional insulin sensitizers like rosiglitazone, which are associated with adverse side effects such as weight gain .
In Vivo Studies
In animal models of type 2 diabetes mellitus (T2DM), FKB demonstrated significant reductions in fasting blood glucose and glycated hemoglobin levels without causing weight gain or liver damage. These findings suggest that FKB could be developed as a safer therapeutic option for managing T2DM .
Anticancer Effects
General Antitumor Activity
Flavokawain B exhibits potent anticancer properties across various cancer types, including cholangiocarcinoma, glioblastoma multiforme, and melanoma. Its mechanism involves inducing apoptosis through the suppression of key signaling pathways such as Akt and the generation of reactive oxygen species (ROS) .
Case Study: Cholangiocarcinoma
In vitro studies using the SNU-478 cholangiocarcinoma cell line revealed that FKB inhibited cell growth and induced apoptosis. The study highlighted that FKB's effects were mediated through the Akt pathway, underscoring its potential as a novel treatment for this aggressive cancer type .
Case Study: Glioblastoma Multiforme
FKB's efficacy was also evaluated in glioblastoma multiforme models. Results indicated that treatment with FKB led to significant cell cycle arrest and senescence in tumor cells, with approximately 60% of cells undergoing senescence after exposure . Furthermore, FKB reduced tumor growth in vivo when administered to mice implanted with glioblastoma cells .
Mechanistic Insights
Cellular Mechanisms
The anticancer effects of Flavokawain B are attributed to its ability to induce apoptosis and autophagy in cancer cells. Studies have shown that FKB activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, thereby shifting the balance towards cell death . Additionally, it has been observed to enhance autophagic vesicle formation, contributing further to its antitumor activity .
Safety Profile and Toxicity
While Flavokawain B shows promise as an antidiabetic and anticancer agent, it is essential to consider its safety profile. Research has indicated that high concentrations of FKB can induce hepatotoxicity in liver cells, necessitating careful monitoring of dosage in therapeutic applications . The hepatotoxic effects are linked to oxidative stress pathways involving NF-κB signaling .
Comprehensive Data Table
Wirkmechanismus
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum) and has been recognized for its anticancer, anti-inflammatory, and antimalarial properties .
Target of Action
Flavokawain B has been found to interact with several targets in the cell. It has been shown to suppress the Akt pathway , interact with myeloid differentiation factor 2 , and modulate the IKK/NF-κB and MAPK signaling pathways . These targets play crucial roles in cell proliferation, inflammation, and survival .
Mode of Action
Flavokawain B exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it inhibits the growth of cancer cells by suppressing the Akt pathway . It also reduces the formation of the LPS/TLR4/MD2 complex by competitively binding to MD2, which suppresses downstream MAPK and NF-κB signaling activation . Furthermore, it induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways .
Biochemische Analyse
Biochemical Properties
Flavokawain B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce oxidative stress and deplete reduced glutathione (GSH) levels . Additionally, Flavokawain B inhibits IKK activity, leading to the blockade of NF-κB transcription and activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK . These interactions highlight the compound’s potential in modulating cellular responses and signaling pathways.
Cellular Effects
Flavokawain B exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce cell cycle arrest in several cancer cell lines, making it a potent anticancer agent . Furthermore, Flavokawain B influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit NF-κB transcriptional activity and activate MAPK signaling pathways, which play critical roles in cell survival, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Flavokawain B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Flavokawain B inhibits IKK activity, resulting in the blockade of NF-κB transcription . Additionally, it activates MAPK signaling pathways, including ERK, p38, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flavokawain B change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, Flavokawain B undergoes biotransformation by entomopathogenic filamentous fungi, resulting in structural modifications and altered pharmacokinetic properties . These changes can influence the compound’s bioavailability and bioactivity over time.
Dosage Effects in Animal Models
The effects of Flavokawain B vary with different dosages in animal models. Studies have reported threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects. For example, high doses of Flavokawain B have been associated with hepatotoxicity, mediated by oxidative stress and depletion of reduced glutathione (GSH) levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Flavokawain B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation by entomopathogenic filamentous fungi, resulting in glycosylated derivatives with altered physicochemical and pharmacokinetic properties . These metabolic transformations can impact the compound’s bioavailability, bioactivity, and therapeutic potential.
Transport and Distribution
The transport and distribution of Flavokawain B within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the attachment of a sugar unit to Flavokawain B can enhance its hydrophilicity, thereby influencing its transport and distribution within biological systems .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Flavokawain B kann durch die Claisen-Schmidt-Kondensationsmethode synthetisiert werden, die die Reaktion eines aromatischen Aldehyds mit einem aromatischen Keton in Gegenwart einer Base beinhaltet . Die Reaktion findet typischerweise unter milden Bedingungen statt, wie z. B. Raumtemperatur, und kann durch Basen wie Natriumhydroxid oder Kaliumhydroxid katalysiert werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Flavokawain B kann die Biotransformation unter Verwendung entomopathogener filamentöser Pilze umfassen. Diese Pilze können O-Methylglykosylierung, O-Demethylierung und Hydroxylierung von Flavokawain B durchführen, was zu glykosylierten Derivaten führt, die verbesserte physikalisch-chemische und pharmakokinetische Eigenschaften aufweisen . Dieses umweltfreundliche Verfahren erhöht die Hydrophilie und Bioverfügbarkeit der Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Flavokawain B durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Flavokawain B kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Dihydrochalcone zu bilden.
Substitution: Flavokawain B kann Substitutionsreaktionen eingehen, wie z. B. O-Methylierung und Hydroxylierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Methyliodid und Hydroxylierungsmittel werden verwendet.
Hauptprodukte
Oxidation: Chinone und andere Oxidationsprodukte.
Reduktion: Dihydrochalcone.
Substitution: Glykosylierte Derivate und hydroxylierte Produkte.
Vergleich Mit ähnlichen Verbindungen
Flavokawain B ist eines von drei Flavokawainen, die in der Kava-Pflanze identifiziert wurden, die anderen sind Flavokawain A und Flavokawain C . Diese Verbindungen teilen einen ähnlichen Chalcon-Rücken, unterscheiden sich aber in ihren Seitenketten und biologischen Aktivitäten . Flavokawain B ist bei der Behandlung von Krebszelllinien effektiver als Flavokawain A und C . Darüber hinaus zeigt Flavokawain B einzigartige antinozizeptive und entzündungshemmende Eigenschaften .
Ähnliche Verbindungen
Flavokawain A: Ein weiteres Chalcon mit Antikrebs- und entzündungshemmenden Eigenschaften.
Flavokawain C: Bekannt für seine Antikrebsaktivität, aber weniger wirksam als Flavokawain B.
Biologische Aktivität
Flavokawain B (FKB) is a natural chalcone derived from the roots of the kava plant (Piper methysticum), recognized for its promising biological activities, particularly in cancer research. This article delves into the various studies that illustrate its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Flavokawain B is characterized by its chalcone structure, which includes an α,β-unsaturated carbonyl group that is crucial for its biological activity. The compound has shown significant promise in various preclinical studies due to its ability to induce apoptosis and inhibit cell proliferation in several cancer cell lines.
Cytotoxic Effects
Numerous studies have demonstrated the cytotoxic effects of FKB across different cancer types:
- Colorectal Cancer : In a study focusing on colorectal cancer cells (LoVo), FKB exhibited strong cytotoxicity and induced cell cycle arrest in the G2/M phase. The compound was shown to increase caspase-3 activity, indicating apoptosis induction through DNA fragmentation .
- Breast Cancer : FKB was tested on breast cancer cell lines MDA-MB-231 and MCF-7. It induced significant G2/M arrest in MDA-MB-231 cells and inhibited migration and invasion capabilities. The study reported a dose-dependent decrease in wound closure and cell invasion, correlating higher doses of FKB with lower cell motility .
- Leukemia : FKB's effects were also explored in human leukemic cells, where it demonstrated significant apoptosis induction, particularly when combined with daunorubicin, enhancing the overall cytotoxic effect .
The anticancer properties of FKB are attributed to several mechanisms:
- Apoptosis Induction : FKB activates apoptotic pathways, prominently through the caspase cascade. This was evidenced by increased caspase-3 activity and subsequent DNA fragmentation in treated cells .
- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proliferating .
- Inhibition of Metastasis : FKB downregulates key proteins associated with metastasis (e.g., MMP9, VEGF) and inflammation-related proteins (e.g., NF-KB), indicating its potential to inhibit cancer spread .
Comparative Efficacy
The efficacy of FKB compared to other compounds has been documented in various studies:
Compound | IC50 (μg/mL) | Cell Line | Mechanism |
---|---|---|---|
Flavokawain B | 5.90 - 7.70 | MDA-MB-231, MCF-7 | Apoptosis, Cell Cycle Arrest |
Daunorubicin + FKB | N/A | HL-60 (Leukemia) | Apoptosis Enhancement |
Cyclized FKB | Reduced | LoVo (Colorectal) | Decreased Cytotoxicity |
Case Studies
Several case studies provide insights into the clinical relevance of FKB:
- A study highlighted that cyclization of flavokawain B significantly reduced its cytotoxicity against human colon cancer cells, suggesting that structural modifications can impact its therapeutic potential .
- Another investigation into B-cell lymphoma revealed that FKB inhibited proliferation via the PI3K/Akt signaling pathway, further supporting its role as a multi-targeted anticancer agent .
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028794 | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1775-97-9, 76554-24-0 | |
Record name | Flavokawain B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHALCONE,6-DIMETHYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.